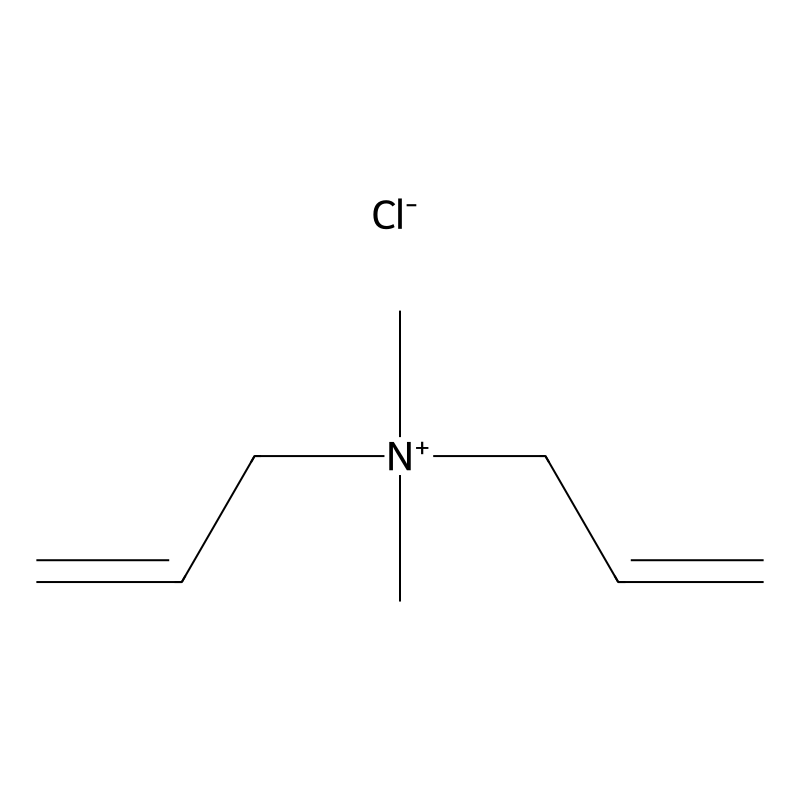

Diallyldimethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Water Treatment

- Flocculant and coagulant: DADMAC's primary application in research is as a flocculant and coagulant in water treatment processes []. It helps destabilize suspended particles in water, causing them to clump together and settle out, leading to clearer and cleaner water.

- Analytical methods development: Researchers are developing analytical methods to detect and quantify DADMAC in water. This is crucial for monitoring its presence and potential impact on human health, especially in treated drinking water [].

Material Science

- Polymer synthesis and characterization: DADMAC can be polymerized to form polyDADMAC, a polyelectrolyte with diverse properties. Researchers are actively investigating the synthesis, characterization, and optimization of both DADMAC and polyDADMAC [].

- Hydrogels and membranes: DADMAC is being explored for developing hydrogels and membranes with specific properties, such as high water absorption capacity and selective permeability. These materials find potential applications in water treatment, drug delivery, and energy technologies [].

Other Research Areas

- Antimicrobial properties: Studies are investigating the potential antimicrobial properties of DADMAC against various microorganisms []. Understanding its effectiveness and mechanism of action could lead to new applications in disinfection and hygiene.

- Gene delivery: Researchers are exploring DADMAC as a potential carrier for gene delivery due to its ability to interact with DNA and form complexes []. This research holds promise for developing novel gene therapy approaches.

Diallyldimethylammonium chloride is a quaternary ammonium compound with the chemical formula . It is characterized by the presence of two allyl groups and two methyl groups attached to a nitrogen atom, making it a cationic surfactant. This compound is soluble in water and is often used in various industrial applications due to its unique properties, including its ability to act as a flocculant and biocide.

DADMAC's mechanism of action depends on the specific application. In water treatment, its cationic nature allows it to electrostatically attract negatively charged particles like clays and bacteria, causing them to clump together and settle out of the water []. In some research applications, DADMAC can interact with cell membranes due to its positive charge, potentially affecting membrane permeability or acting as a transfection agent for delivering genetic material into cells []. However, more research is needed to fully understand DADMAC's specific interactions in biological systems.

- Polymerization: It can polymerize to form poly(diallyldimethylammonium chloride), which is widely used in water treatment and as a flocculating agent. The polymerization typically occurs via free radical mechanisms, resulting in high molecular weight polymers that retain the cationic properties of the monomer .

- Epoxidation: The compound can react with hydrogen peroxide under basic conditions to form epoxide derivatives. This reaction is crucial for modifying the properties of the polymerized form for specific applications .

- Quaternization: Diallyldimethylammonium chloride can react with other nucleophiles, leading to the formation of various quaternary ammonium salts, which may have different physical and chemical properties compared to the parent compound .

The synthesis of diallyldimethylammonium chloride typically involves:

- Alkylation of Dimethylamine: The reaction between dimethylamine and allyl chloride leads to the formation of diallyldimethylammonium chloride. This process can be catalyzed by bases or performed under reflux conditions to enhance yield .

- Polymerization: Diallyldimethylammonium chloride can be polymerized using radical initiators to produce poly(diallyldimethylammonium chloride). This polymerization can be controlled to achieve desired molecular weights and properties .

Diallyldimethylammonium chloride finds diverse applications, including:

- Water Treatment: Used as a coagulant and flocculant in municipal and industrial wastewater treatment processes.

- Cosmetics: Serves as an antistatic agent and conditioning agent in hair care products.

- Biocides: Employed in disinfectants and preservatives due to its antimicrobial properties.

- Textile Industry: Utilized for fabric treatments to impart water repellency and antimicrobial effects .

Research has explored the interactions of diallyldimethylammonium chloride with various substances, particularly its behavior in aqueous solutions. Studies indicate that its effectiveness as a flocculant can be influenced by the presence of different anions, which may affect its solubility and interaction dynamics in solution . Additionally, interaction studies have highlighted potential toxicological effects when combined with other chemicals commonly found in industrial applications.

Diallyldimethylammonium chloride shares similarities with several other quaternary ammonium compounds. A comparison table highlighting these compounds is presented below:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Dodecyltrimethylammonium bromide | C₁₂H₂₅BrN | Strong surfactant properties; used in personal care |

| Benzalkonium chloride | C₁₈H₃₁ClN | Broad-spectrum antimicrobial; used in disinfectants |

| Cetyltrimethylammonium bromide | C₁₈H₃₉BrN | Commonly used as a conditioning agent in cosmetics |

| Poly(diallyldimethylammonium chloride) | (C₈H₁₆ClN)n | High molecular weight; excellent flocculating agent |

The uniqueness of diallyldimethylammonium chloride lies in its dual allyl structure, which enhances its reactivity and versatility compared to other quaternary ammonium compounds. Its ability to polymerize into high molecular weight forms allows for tailored applications across various industries.

Diallyldimethylammonium chloride (DADMAC) is obtained by the reaction of allyl chloride with dimethylamine, producing a quaternary ammonium monomer that undergoes unique polymerization behaviors. The synthesis of DADMAC-based polymers has evolved significantly over the years, with various approaches developed to control molecular weight, structure, and properties. The polymerization of DADMAC is notable for its cyclization mechanism, which produces predominantly cyclic structures in the polymer backbone rather than pendant double bonds. This cyclization mechanism is a distinguishing feature of DADMAC polymerization, resulting in water-soluble cationic polymers with applications across multiple industries. The development of new synthetic routes has enabled greater control over polymer architecture, molecular weight distribution, and functional properties, expanding the utility of these materials in specialized applications.

Radical Polymerization Techniques for PolyDADMAC Production

Conventional free radical polymerization represents the traditional method for producing poly(diallyldimethylammonium chloride) (polyDADMAC) on an industrial scale. This approach typically yields polymers with molecular weights ranging from 10,000 to 1,000,000 Da, available in liquid or bead form at concentrations from 20% to 100%. PolyDADMAC polymers produced via conventional radical polymerization exhibit cationic sites on side chains, chlorine stability, and compatibility with inorganic coagulants, making them valuable for water treatment applications. The polymerization proceeds through a cyclization mechanism where the allyl groups react to form pyrrolidinium rings, resulting in a linear polymer chain with cyclic structural units. The resulting polymer's properties, including viscosity, charge density, and solubility, can be adjusted by controlling reaction conditions such as temperature, initiator concentration, and monomer concentration. Despite the utility of conventional free radical polymerization, limitations in molecular weight control and high polydispersity have driven research toward more controlled polymerization techniques.

Controlled/Living Radical Polymerization via RAFT/MADIX Processes

The Reversible Addition-Fragmentation chain Transfer (RAFT) and Macromolecular Design via the Interchange of Xanthates (MADIX) polymerization techniques represent significant advancements in controlling the polymerization of DADMAC. For the first time, controlled/living free-radical polymerization of DADMAC was achieved via RAFT chemistry using both trithiocarbonate and xanthate RAFT/MADIX agents in aqueous solution at temperatures ranging from 60°C to 90°C. This breakthrough enabled excellent agreement between theoretical and experimental number average molecular weights (Mn), with remarkably narrow polydispersities approaching 1.10 for molecular weights ranging from 2,100 to 51,000 g/mol. Chain extension experiments performed through sequential batchwise addition of monomer confirmed the living character of the system, allowing for the synthesis of block copolymers with controlled architectures. However, when using xanthate agents, the increase in Mn with respect to conversion was not linear, although polydispersities remained as low as 1.12, indicating that control was still achieved.

The MADIX/RAFT cyclopolymerization of DADMAC in water can be achieved at moderate temperatures using a low molar mass Rhodixan A1-terminated poly(acrylamide) as a chain transfer agent. This approach enables the synthesis of poly(DADMAC)-based double hydrophilic block copolymers with controlled architectures and molecular weight distributions. The inclusion of NaCl in the reaction mixture reduces the rate of polymerization for both RAFT agents, supporting the hypothesis that electrostatic repulsion plays a crucial role in the fragmentation of primary propagating radicals from the adduct RAFT radical. This observation suggests that electrostatic interactions significantly affect the chemical RAFT equilibrium in the polymerization of charged monomers like DADMAC. The controlled nature of RAFT/MADIX polymerization offers numerous advantages over conventional radical polymerization, including predetermined molecular weights, narrow molecular weight distributions, and the ability to synthesize complex architectures such as block copolymers.

Table 1: Comparison of RAFT/MADIX and Conventional Free Radical Polymerization of DADMAC

| Parameter | Conventional Free Radical | RAFT/MADIX Polymerization |

|---|---|---|

| Molecular Weight Control | Limited | Excellent (predetermined) |

| Polydispersity Index (PDI) | Broad (>1.5) | Narrow (1.10-1.20) |

| Living Character | None | High (chain extension possible) |

| Block Copolymer Formation | Not possible | Readily achievable |

| Temperature Range | 60-75°C | 60-90°C |

| Molecular Weight Range | 10,000-1,000,000 | 2,100-51,000 (controlled) |

| Effect of NaCl | Minimal | Reduces polymerization rate |

Inverse Emulsion Polymerization for High Molecular Weight Variants

Inverse emulsion polymerization represents a powerful technique for producing high molecular weight DADMAC polymers, particularly for applications requiring enhanced flocculation efficiency. This method involves polymerizing an inverse latex of DADMAC with 0.5 to 3 weight percent acrylamide, resulting in polymers with significantly higher molecular weights than those achieved through conventional polymerization techniques. The process typically involves dispersing an aqueous solution of DADMAC and acrylamide in an oil phase (often a low-odor paraffin solvent) using stabilizing surfactants such as sorbitan monooleate (Span 80), polyoxyethylene sorbitan monostearate (Tween 61), and other emulsifiers. The reaction mixture is then initiated with a water-soluble initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50) or 2,2'-azobis(isobutyronitrile) (VAZO 64), and polymerized under controlled temperature conditions.

Patents and research studies have revealed several key factors affecting the success of inverse emulsion polymerization of DADMAC. The incorporation of DADMAC into acrylamide polymers can be significantly improved by adding a copolymerizable promoter monomer, such as 2-methacryloylethyltrimethylammonium chloride or 2-acryloylethyltrimethylammonium chloride, which exhibits higher reactivity with acrylamide than DADMAC. This approach addresses the challenge of limited DADMAC incorporation due to its lower reactivity compared to acrylamide. Temperature profiles typically involve polymerization at 50-60°C for initial periods, followed by higher temperatures (75°C) to ensure complete conversion. The resulting polymers exhibit remarkably high reduced specific viscosity (RSV) values, ranging from 2.27 to 6.5, indicating substantial molecular weights ideal for flocculation applications.

Detailed studies of inverse emulsion polymerization of DADMAC-acrylamide copolymers have demonstrated that increasing the acrylamide content generally leads to higher molecular weights and improved performance in flocculation applications. Optimum dosage for flocculation typically ranges from 2 to 6 ppm, depending on the polymer composition and the specific application. The inverse emulsion technique provides additional advantages, including the ability to produce polymers with higher solid content (typically 45%), easier handling compared to solution polymers, and the possibility of direct use after dilution without the need for dissolution steps. These high molecular weight variants of DADMAC-based polymers have found extensive application in water treatment, particularly for flocculation of negatively charged particles in wastewater and drinking water purification.

Table 2: Typical Formulations and Properties of Inverse Emulsion DADMAC-Acrylamide Copolymers

| Component | Formulation A | Formulation B | Formulation C |

|---|---|---|---|

| DADMAC (wt%) | 98.20 | 97.74 | 90.10 |

| Acrylamide (wt%) | 1.80 | 2.26 | 9.90 |

| Oil Phase | LOPS (250g) | LOPS (260g) | LOPS (260g) |

| Surfactants | Span 80 (7g), Tween 61 (7g), Alkaterge T (6g) | Span 80 (7g), Tween 61 (7g), Alkaterge T (6g) | Span 80 (7g), Tween 61 (7g), Alkaterge T (6g) |

| Initiator | Vazo 64 (1g) | Vazo 64 (1g) | Vazo 64 (1g) |

| Temperature Profile | 60°C (2h), 75°C (6h) | 60°C (2h), 75°C (4h) | 60°C (2h), 75°C (5h) |

| RSV | 2.27 | 2.3 | 6.5 |

| DADMAC Incorporation (%) | 92.4 | - | 100 |

Copolymerization Dynamics with Acrylamide and Other Comonomers

The copolymerization of DADMAC with acrylamide (AM) and other comonomers has generated significant interest due to the ability to tailor polymer properties for specific applications. The cationic copolymer P(AM-co-DADMAC) has had a notable impact due to the high stability of monomers and polymers, low cost, straightforward synthesis of quaternary DADMAC and AM monomers, and diverse applications including water treatment, paper industry, cosmetics, and pharmaceuticals. Understanding the copolymerization dynamics between DADMAC and AM is essential for controlling polymer composition, architecture, and properties. The structural repeating unit of P(AM1-X-co-DADMACX) contains AM structural units (1-X) and DADMAC units (X), where X represents the average molar fraction of DADMAC repeating units incorporated into the copolymer chain, also defined as the charge density. This composition can be adjusted by varying the feed ratio of monomers, allowing for precise control over the cationic charge density without altering the hydrophilic behavior of the copolymeric backbone.

Free-radical copolymerization of DADMAC and AM follows the principles of chain reaction kinetics, involving initiation, propagation, and termination steps. The propagation step in copolymerization is more complex than in homopolymerization, as it involves multiple rate constants depending on the nature of the propagating radical and the monomer being added. For the AM-DADMAC system, four propagation rate constants are relevant: kD,D for DADMAC radical adding DADMAC monomer, kD,AM for DADMAC radical adding AM monomer, kAM,D for AM radical adding DADMAC monomer, and kAM,AM for AM radical adding AM monomer. The relationship between these rate constants determines the copolymer composition and whether the resulting copolymer exhibits a random, block, or alternating arrangement of monomer units. Experimental studies have shown that AM yields a higher polymerization rate than DADMAC in homopolymerization reactions, as DADMAC radical chains contain positive charges that repel each other, causing DADMAC radical chains to preferentially react with AM rather than DADMAC monomers.

Reactivity Ratio Analysis in AM-co-DADMAC Systems

Reactivity ratios play a crucial role in determining the composition and sequence distribution of monomers in copolymers. For the DADMAC-AM system, the reactivity ratio of DADMAC (rD) has been reported to be between 0.03 and 0.12, while that of AM (rAM) ranges between 6 and 7 in aqueous polymerization reactions. These values indicate a strong preference for cross-propagation, where DADMAC radicals preferentially add AM monomers (rD << 1), while AM radicals strongly prefer adding AM monomers over DADMAC (rAM >> 1). This significant difference in reactivity ratios results in a substantial composition drift during polymerization, where AM monomers are depleted quickly in the early stage of copolymerization, followed by slower incorporation of DADMAC monomers. Consequently, the AM-DADMAC copolymer tends to form gradient-like structures rather than truly random copolymers, with higher AM content at one end of the polymer chain and higher DADMAC content at the other end.

The Mayo-Lewis equation, which relates the instantaneous copolymer composition to the monomer feed composition and reactivity ratios, can be used to predict the composition drift in AM-DADMAC copolymerization. For a system where rD << 1 << rAM, the Mayo-Lewis plot shows a significant deviation from the diagonal line, indicating substantial composition drift. The Meyer-Lowry equation, derived by integrating the Mayo-Lewis equation, relates the overall comonomer conversion to the comonomer composition in the reaction mixture and the reactivity ratios. These mathematical relationships provide valuable tools for controlling copolymer composition through appropriate adjustment of reaction conditions and monomer feed ratios. Experimental studies have validated these theoretical predictions, confirming that the reactivity ratio values lead to specific copolymer architectures ranging from random to block-like structures, depending on the reaction conditions and monomer feed composition.

Table 3: Reactivity Ratios and Resulting Copolymer Types in AM-DADMAC Systems

| Reactivity Ratio Combination | rD | rAM | Copolymer Type | Composition Drift Effect |

|---|---|---|---|---|

| rD ≈ rAM ≈ 1 | 1 | 1 | Random | Low |

| rD ≈ rAM > 1 | 2 | 2 | Block copolymer | Medium |

| rD ≈ rAM >> 1 | 8 | 8 | Two homopolymers | Medium |

| rD << 1 << rAM | 0.2 | 8 | Block copolymer | High |

| rD ≈ rAM ≈ 0 | 0.2 | 0.2 | Alternating copolymer | High |

| Experimental values for AM-DADMAC | 0.03-0.12 | 6-7 | Gradient/Block-like | High |

Microwave-Assisted Synthesis for Monomer Purification

Microwave-assisted synthesis represents an innovative approach for both DADMAC monomer purification and polymer synthesis, offering advantages in terms of reaction efficiency, product purity, and environmental impact. A cleaner synthesis method using microwave irradiation and alkali solidification has been developed for preparing high-purity DADMAC by selective heating under low temperature conditions. This novel approach addresses a key technical challenge in DADMAC polymer synthesis, as high molecular weight PDADMAC requires high-purity DADMAC monomers to achieve optimal performance in applications such as flocculation. Compared to conventional heating methods, microwave irradiation significantly reduces reaction times, with the preparation of tertiary amine intermediates shortened from 6 hours to just 7 minutes. Additionally, this method enables the use of water instead of acetone as the reaction medium, eliminating toxic by-products, wastewater, and waste gas emissions.

The purity of DADMAC monomer produced via microwave-assisted synthesis shows substantial improvement, increasing from 57% to 71% compared to conventional methods. This enhanced purity directly translates to improved performance of the resulting polymers, with flocculants made from high-purity DADMAC monomers demonstrating superior efficiency in flocculation tests. The development of analytical methods for detecting impurities in DADMAC monomer solutions, such as gas chromatography coupled with solvent extraction, has further supported the advancement of high-purity DADMAC synthesis technologies. These quantitative methods provide valuable support for research on preparation technology, the establishment of product quality standards, and studies on the mechanisms and regulations concerning the effects of impurities on monomer polymerization reactivity.

Microwave-assisted synthesis has also been extended to the production of DADMAC-based copolymers and graft polymers. For instance, the grafting of DADMAC onto polyvinyl alcohol backbones has been achieved through microwave-assisted synthesis, resulting in novel materials with unique properties. Microwave-assisted ring-closing cyclopolymerization of DADMAC via the RAFT process has also been reported, combining the advantages of microwave heating with controlled radical polymerization to produce well-defined cyclopolymers with narrow molecular weight distributions. The efficiency of microwave heating in driving these polymerization reactions lies in its ability to directly heat the reaction mixture at the molecular level, resulting in more uniform heating, reduced side reactions, and improved product quality. These advantages make microwave-assisted synthesis an increasingly important tool in the development of DADMAC-based polymers with tailored properties for specific applications.

Cyclopolymerization Mechanisms and Structural Outcomes

The polymerization of DADMAC proceeds through a unique cyclopolymerization mechanism, which differentiates it from conventional vinyl monomers. When DADMAC undergoes radical polymerization, it predominantly forms five-membered pyrrolidinium rings as structural units in the polymer backbone, following Butler's cyclopolymerization protocol. This cyclization mechanism results from the intramolecular addition of the radical to the second double bond within the same monomer unit, followed by intermolecular addition to another monomer. Radical polymerization of DADMAC monomers in aqueous solution produces approximately 98 mol% soluble linear polymers with configurational isomers of pyrrolidinium rings with a cis-trans ratio of 6:1, and less than 2 mol% noncyclic compounds as structural units of the backbone polymer chain. This predominant formation of cyclic structures is crucial for producing linear, water-soluble polymers rather than crosslinked networks, which would result if both allyl groups participated in intermolecular additions.

Structural characterization of PDADMAC polymers produced via both conventional free radical polymerization and controlled radical polymerization (such as RAFT) has confirmed that five-membered rings are formed almost exclusively during the polymerization process. Nuclear magnetic resonance (NMR) spectrometry has been instrumental in elucidating the structural details of these cyclopolymers, demonstrating that the cyclization mechanism is preserved even under the conditions of controlled radical polymerization. This consistent formation of cyclic structures regardless of the polymerization technique indicates that the cyclization tendency is an intrinsic property of the DADMAC monomer, governed by the structural arrangement of its two allyl groups around the quaternary ammonium center. The cyclopolymerization mechanism effectively prevents crosslinking, which would otherwise occur if both double bonds in each monomer participated in separate intermolecular additions, making it possible to achieve high conversions without gelation.

The cyclopolymerization of DADMAC also influences the properties and applications of the resulting polymers. The pyrrolidinium rings in the polymer backbone contribute to the stability of PDADMAC under basic conditions, with studies showing that PDADMAC remains stable in 2M NaOD at 60°C for over 2000 hours without structural degradation. This remarkable stability may arise from the fact that anti-coplanar conformations of the β-hydrogens relative to the charged nitrogen, which promote Hoffmann elimination, are forbidden in the cyclic structures of PDADMAC. The rigid cyclic structures also affect the polymer's solution behavior, including its hydrodynamic volume, viscosity, and interactions with other molecules. Additionally, the permanent positive charges of the quaternary ammonium groups in the pyrrolidinium rings provide PDADMAC with its characteristic cationic functionality, making it effective for applications such as flocculation, charge neutralization, and antimicrobial activity.

Table 4: Structural Features and Properties of PDADMAC from Cyclopolymerization

| Structural Feature | Description | Influence on Properties |

|---|---|---|

| Pyrrolidinium rings | Five-membered rings in polymer backbone | Prevents crosslinking, provides stability |

| Cis-trans isomerism | 6:1 ratio of cis:trans configurations | Affects chain conformation and solution properties |

| Quaternary ammonium groups | Permanent positive charges | Provides cationic functionality for applications |

| Linear polymer structure | 98% cyclic units, <2% noncyclic units | Ensures water solubility and processability |

| Stability under basic conditions | Resistant to Hoffmann elimination | Enables use in high pH environments |

| Molecular weight range | 10,000 to 1,000,000 | Determines application suitability (flocculation, etc.) |

| Conformational restriction | Limited chain flexibility due to cyclic units | Influences solution viscosity and interactions |

Coagulation-Flocculation Mechanisms in Water Treatment

Diallyldimethylammonium chloride serves as a crucial precursor for synthesizing polydiallyldimethylammonium chloride, a high-performance cationic polyelectrolyte extensively utilized in water treatment applications [1]. The polymerized form demonstrates exceptional coagulation and flocculation capabilities through multiple mechanisms that effectively destabilize suspended particles and colloidal materials in aqueous systems [2] [3].

The coagulation process involving polydiallyldimethylammonium chloride primarily operates through charge neutralization, where the cationic polymer molecules rapidly adsorb onto negatively charged colloidal particles and suspended solids [4] [5]. This electrostatic interaction reduces the repulsive forces between particles, facilitating their aggregation into larger, more settleable flocs [6] [7]. The flocculation mechanism subsequently bridges these neutralized particles through the polymer's long-chain molecular structure, creating dense flocs with enhanced settling characteristics [5] [8].

Research demonstrates that polydiallyldimethylammonium chloride exhibits superior performance in treating various water types, including municipal wastewater, industrial effluents, and surface water sources [7] [9]. The polymer's effectiveness extends across a wide pH range of 4-10, providing operational flexibility compared to traditional coagulants [10] [5]. The mechanism involves both adsorption and electrical neutralization as primary processes, with bridging effects contributing to enhanced floc formation [3] [5].

Charge Neutralization Efficiency Against Colloidal Particles

The charge neutralization efficiency of polydiallyldimethylammonium chloride against colloidal particles demonstrates remarkable performance across various turbidity levels and operational conditions [11] [12]. Experimental studies reveal that the polymer achieves optimal turbidity removal through precise charge neutralization mechanisms that effectively destabilize colloidal systems [4] [5].

| Initial Turbidity (NTU) | Optimal Dosage (mg/L) | Turbidity Removal (%) | Contact Time (min) | pH |

|---|---|---|---|---|

| 10 | 0.4 | 99.0 | 10 | 7-8 |

| 50 | 0.4 | 99.6 | 10 | 7-8 |

| 100 | 0.5 | 98.8 | 10 | 7-8 |

| 200 | 0.8 | 93.8 | 15 | 7-8 |

| 500 | 1.2 | 94.1 | 15 | 7-8 |

| 1000 | 2.0 | 94.6 | 20 | 7-8 |

| 3850 | 0.5 | 99.84 | 15 | 8 |

The high charge density of polydiallyldimethylammonium chloride enables rapid adsorption onto negatively charged suspended solids and colloidal particles, causing them to lose stability through charge neutralization [4] [5]. Research findings indicate that the polymer maintains consistently high removal efficiencies exceeding 90% across a broad range of initial turbidity values, demonstrating its versatility in treating various water qualities [11] [12].

The charge neutralization process occurs rapidly, with equilibrium typically achieved within 10-20 minutes of contact time [4] [11]. This efficiency stems from the polymer's quaternary ammonium groups, which provide strong electrostatic attraction to anionic particles and organic substances commonly found in water treatment applications [5] [8].

Comparative Performance vs. Inorganic Coagulants

Comparative studies between polydiallyldimethylammonium chloride and conventional inorganic coagulants reveal significant performance advantages for the organic polymer system [8] [11] [13]. The polymer demonstrates superior coagulation efficiency, reduced chemical consumption, and enhanced operational flexibility compared to traditional aluminum and iron-based coagulants [14] [8].

| Coagulant Type | Optimal Dosage (mg/L) | Turbidity Removal Efficiency (%) | pH Range | Sludge Volume | Charge Neutralization Mechanism |

|---|---|---|---|---|---|

| Polydiallyldimethylammonium Chloride | 0.5-12 | 86.6-99.8 | 4-10 | Low | Electrostatic + Bridging |

| Aluminum Sulfate | 2-30 | 37.4-97 | 5.0-7.5 | High | Sweep Flocculation |

| Ferric Chloride | 15-30 | 35.6-94.1 | 6-9 | High | Sweep Flocculation |

| Poly Aluminum Chloride | 10-15 | 93.8-99.6 | 6-8 | Medium | Charge Neutralization |

Research conducted on high-turbidity water treatment demonstrates that polydiallyldimethylammonium chloride achieves 99.84% turbidity removal at optimal conditions, significantly outperforming ferric chloride under identical treatment scenarios [11]. The polymer's effectiveness at substantially lower dosages compared to inorganic coagulants provides economic advantages while reducing sludge production [14] [8].

The superior performance of polydiallyldimethylammonium chloride stems from its dual coagulation mechanisms combining electrostatic charge neutralization with polymer bridging effects [8] [13]. Unlike inorganic coagulants that primarily rely on sweep flocculation mechanisms, the organic polymer provides more efficient particle destabilization through direct charge neutralization [14] [8]. This mechanism enables effective treatment across broader pH ranges without requiring alkalinity consumption or strict pH control [8] [13].

Arsenate Removal Through Polyelectrolyte Complexation

Crosslinked hydrogel systems incorporating diallyldimethylammonium chloride demonstrate exceptional capabilities for arsenate removal through polyelectrolyte complexation mechanisms [15] [16] [17]. These systems utilize the cationic nature of polydiallyldimethylammonium chloride to form selective ion-exchange materials specifically designed for arsenate adsorption [16] [18].

The polyelectrolyte complexation process involves the formation of crosslinked networks where diallyldimethylammonium chloride provides the cationic functional groups necessary for arsenate binding [16] [17]. Research demonstrates that these systems achieve remarkable arsenate removal efficiencies exceeding 99% through selective ion-exchange mechanisms [16] [17].

High-porosity cationic hydrogels synthesized through crosslinking copolymerization of diallyldimethylammonium chloride exhibit exceptional affinity toward arsenate anions across wide pH ranges [16]. The materials demonstrate rapid kinetics, achieving equilibrium adsorption within short contact periods while maintaining high selectivity for arsenate over competing ions [16] [18].

Ion-Exchange Capacity in Crosslinked Hydrogel Systems

The ion-exchange capacity of crosslinked hydrogel systems incorporating diallyldimethylammonium chloride represents a critical parameter determining arsenate removal performance [16] [18]. These systems demonstrate substantial ion-exchange capacities enabling effective arsenate sequestration from contaminated water sources [15] [16].

| Hydrogel System | Maximum Adsorption Capacity (mg As/g) | pH Range | Equilibrium Time (hours) | Arsenic Removal Efficiency (%) | Ion Exchange Capacity (meq/g) |

|---|---|---|---|---|---|

| Crosslinked Polydiallyldimethylammonium Chloride | 120 | 6-10 | 0.17 | 99 | 0.74 |

| Polydiallyldimethylammonium Chloride-Iron Hydroxide Composite | 123.4 | 6-8 | 10 | >95 | 0.76 |

| Polydiallyldimethylammonium Chloride-Functionalized Polymer | 60-69 | 3-9 | 4-6 | >99 | 0.4-0.6 |

| Polydiallyldimethylammonium Chloride-Glycidyl Methacrylate Hydrogel | 23.9 | 9 | 8 | 90 | 0.38 |

Crosslinked polydiallyldimethylammonium chloride hydrogels achieve maximum arsenic adsorption capacities of 120 mg per gram of hydrogel, demonstrating exceptional performance in arsenate sequestration [16]. The ion-exchange capacity of 0.74 meq/g provides substantial binding sites for arsenate anions, enabling effective treatment of contaminated groundwater [16].

The composite systems incorporating iron hydroxide particles within the polydiallyldimethylammonium chloride matrix demonstrate enhanced adsorption capacities reaching 123.4 mg As/g [18]. This enhancement results from the synergistic effects of both polymer-based ion exchange and iron hydroxide-mediated adsorption mechanisms [15] [18]. The dual-mechanism approach provides superior performance compared to individual components, achieving maximum adsorption at neutral pH conditions [18].

Ion-pair chromatography coupled with electrospray ionization mass spectrometry represents the most advanced and sensitive analytical approach for diallyldimethylammonium chloride detection in aqueous matrices [1] [2] [3]. This methodology exploits the ionic nature of diallyldimethylammonium chloride through the formation of ion pairs with suitable reagents, enabling effective chromatographic retention and enhanced mass spectrometric detection sensitivity.

The fundamental principle underlying this approach involves the interaction between the positively charged quaternary ammonium group of diallyldimethylammonium chloride and an anionic ion-pairing reagent [1] [4]. Heptafluorobutyric acid emerges as the preferred ion-pairing reagent due to its superior analytical performance compared to alternative reagents such as trifluoroacetic acid [1] [2] [3]. The enhanced effectiveness of heptafluorobutyric acid stems from its ability to form stable ion pairs while maintaining compatibility with mass spectrometric detection systems.

Chromatographic separation is typically achieved using reversed-phase columns, with octadecylsilane stationary phases demonstrating optimal performance for diallyldimethylammonium chloride retention [1] [4]. The analytical method requires careful optimization of multiple parameters to achieve maximum sensitivity and selectivity. Column temperature control at elevated temperatures, typically around 50°C, improves peak shape and chromatographic efficiency [1] [4].

Detection is accomplished through positive electrospray ionization mass spectrometry, with selected ion monitoring focused on the molecular ion at mass-to-charge ratio 126 [1] [4] [3]. The molecular ion represents the protonated diallyldimethylammonium cation, which fragments predictably under controlled cone voltage conditions. Optimization of cone voltage parameters enables the balance between molecular ion abundance and structural confirmation through controlled fragmentation [1] [4].

Optimization of Mobile Phase Parameters for Aqueous Matrices

Mobile phase optimization represents a critical aspect of method development for diallyldimethylammonium chloride analysis in aqueous matrices. The binary mobile phase system typically comprises an aqueous component containing the ion-pairing reagent and an organic modifier to control elution strength [1] [4] [3].

The aqueous component requires precise formulation to achieve optimal chromatographic performance. Heptafluorobutyric acid concentration demonstrates a direct relationship with diallyldimethylammonium chloride retention time, with concentrations of 5 millimolar providing optimal balance between retention and peak shape [1] [4]. Higher concentrations of heptafluorobutyric acid can lead to signal suppression in mass spectrometric detection, necessitating careful optimization for each analytical system [5].

The pH adjustment of the mobile phase plays a fundamental role in achieving symmetrical peak shapes and optimal retention behavior. A pH value of 4.2 has been demonstrated to provide superior chromatographic performance by minimizing silanol interactions with the diallyldimethylammonium chloride cation while maintaining optimal ion-pair formation [1] [4]. This pH represents a compromise between protonation state control and chromatographic efficiency.

Acetonitrile serves as the preferred organic modifier due to its compatibility with electrospray ionization and its ability to provide appropriate elution strength [1] [4]. The organic content is typically controlled through gradient elution programs, beginning with high aqueous content to ensure adequate retention and progressing to higher organic content for elution [1] [4].

Flow rate optimization affects both chromatographic resolution and mass spectrometric response. Lower flow rates, typically 0.2 milliliters per minute, enhance sensitivity by increasing residence time in the electrospray ionization source while maintaining adequate chromatographic efficiency [1] [4]. The reduced flow rate also improves the stability of the electrospray process and reduces solvent consumption.

Temperature control of the analytical column influences both retention behavior and peak shape characteristics. Elevated temperatures of approximately 50°C reduce mobile phase viscosity, improve mass transfer kinetics, and enhance peak symmetry [1] [4]. However, excessive temperatures must be avoided to prevent thermal degradation of the analyte or column stationary phase.

The gradient elution profile requires careful design to achieve separation while maintaining analytical throughput. A typical gradient program begins with 99.5% aqueous phase containing heptafluorobutyric acid, progresses linearly to 60% aqueous content over 10 minutes, maintains this composition for 2 minutes for elution, and concludes with a rapid transition to 100% organic content for column cleaning [1] [4].

Limits of Detection in Drinking Water Monitoring Programs

Detection limits for diallyldimethylammonium chloride in drinking water monitoring programs have achieved remarkably low levels through optimized ion-pair chromatography mass spectrometry methodologies. The most sensitive methods report detection limits as low as 0.008 micrograms per liter, representing a significant advancement in analytical capability for this analyte [2] [3].

The methodology developed by Jin and colleagues established an initial detection limit of 0.1 micrograms per liter using reversed-phase ion-pair chromatography with electrospray ionization mass spectrometry [1] [4]. This method provided the foundation for subsequent improvements in analytical sensitivity and served as the reference standard for diallyldimethylammonium chloride detection in drinking water matrices.

Recent methodological advances by Gumbi and colleagues achieved an enhanced detection limit of 0.008 micrograms per liter through optimization of chromatographic and mass spectrometric parameters [2] [3]. This improvement represents a twelve-fold enhancement in sensitivity compared to the original methodology, enabling detection of diallyldimethylammonium chloride at concentrations approaching the theoretical limits of concern for water treatment monitoring.

The enhanced sensitivity results from several methodological improvements, including optimization of ion-pair reagent concentration, refinement of mass spectrometric parameters, and implementation of advanced data acquisition strategies [2] [3]. The use of heptafluorobutyric acid as the ion-pairing reagent proves crucial for achieving these detection limits, as it provides both enhanced retention and improved ionization efficiency compared to alternative reagents.

Quantification limits, representing the lowest concentration at which accurate quantitative measurements can be performed, typically exceed detection limits by a factor of three to ten. For the most sensitive methodologies, quantification limits range from 0.024 to 0.080 micrograms per liter [2] [3]. These quantification limits enable monitoring of diallyldimethylammonium chloride at concentrations relevant to drinking water treatment plant operations and regulatory compliance.

Method validation in real drinking water matrices demonstrates the practical applicability of these detection limits. Studies conducted at drinking water treatment plants have successfully detected diallyldimethylammonium chloride concentrations ranging from below quantification limits to 22.0 micrograms per liter [1] [4]. In South African drinking water treatment facilities, concentrations ranging from undetectable levels to 0.65 milligrams per liter have been documented [2] [3].

The analytical precision of these methods, expressed as relative standard deviation, typically ranges from 1.4% to 7.7% for replicate analyses [6]. Day-to-day precision demonstrates acceptable reproducibility for routine monitoring applications, with coefficients of variation generally below 10% for concentrations above the quantification limit [1] [4].

Sample preparation requirements for these methodologies are minimal, requiring only filtration through 0.45 micrometer filters to remove particulate matter [1] [4]. No extraction, derivatization, or concentration steps are necessary, simplifying the analytical workflow and reducing potential sources of contamination or analyte loss.

Matrix effects in drinking water samples appear to be minimal when using optimized ion-pair chromatography methodologies [7]. The selectivity provided by chromatographic separation combined with mass spectrometric detection ensures minimal interference from other water treatment chemicals or natural organic matter present in drinking water matrices.

Spectroscopic Characterization of Copolymer Architectures

Spectroscopic characterization of diallyldimethylammonium chloride copolymer architectures relies primarily on nuclear magnetic resonance spectroscopy techniques that provide detailed structural information and enable monitoring of polymerization processes. These methodologies offer fundamental insights into copolymer composition, microstructure, and formation mechanisms that are essential for understanding analytical behavior and optimizing detection strategies.

Carbon-13 and nitrogen-15 solid-state nuclear magnetic resonance spectroscopy have been employed to investigate the microstructure of polydiallyldimethylammonium chloride, confirming the predominant formation of five-membered pyrrolidinium ring structures during polymerization [8]. These studies provide definitive evidence for the cyclopolymerization mechanism proposed by Butler, demonstrating that the polymer consists primarily of a chain of pyrrolidinium rings rather than linear structures.

Solution-state nitrogen-14 nuclear magnetic resonance spectroscopy offers complementary information regarding the chemical environment of nitrogen atoms in both monomeric and polymeric forms [8]. The technique enables differentiation between quaternary ammonium groups in different chemical environments and provides insights into polymer chain flexibility and conformational behavior.

Dynamic and static light scattering techniques provide molecular weight and hydrodynamic characterization of diallyldimethylammonium chloride copolymers [9] [10] [11]. These methods enable determination of weight-average molecular weights, molecular weight distributions, and hydrodynamic radii that influence analytical behavior and chromatographic retention characteristics.

Size exclusion chromatography coupled with multi-angle light scattering detection offers comprehensive molecular weight analysis capabilities [12] [13]. This combination provides absolute molecular weight determination independent of calibration standards, enabling accurate characterization of copolymers with varying charge densities and compositions.

Nuclear Magnetic Resonance-Based Kinetic Studies of Propagation Mechanisms

Nuclear magnetic resonance-based kinetic studies of diallyldimethylammonium chloride propagation mechanisms provide real-time monitoring of polymerization processes and enable detailed understanding of reaction kinetics and copolymer formation pathways [14] [15] [16]. These investigations utilize in-situ nuclear magnetic resonance techniques to track monomer consumption and product formation throughout the polymerization process.

In-situ proton nuclear magnetic resonance monitoring of diallyldimethylammonium chloride copolymerization with acrylamide and lignin demonstrates first-order kinetic behavior with activation energies of 69.3 kilojoules per mole for the lignin-diallyldimethylammonium chloride system [14] [16]. The study reveals that acrylamide participation is essential for effective diallyldimethylammonium chloride polymerization due to reduced steric hindrance facilitating bridging performance between monomers.

The maximum conversion achieved for diallyldimethylammonium chloride in ternary copolymerization systems reaches 68% under optimal conditions of molar ratio 5.5:2.4:1 for lignin:acrylamide:diallyldimethylammonium chloride at pH 2 and 85°C [14] [16]. This conversion represents a significant achievement considering the inherent challenges associated with diallyldimethylammonium chloride polymerization due to electrostatic repulsion between charged polymer chains.

Reactivity ratio determination through in-situ nuclear magnetic resonance analysis of methyl methacrylate and diallyldimethylammonium chloride copolymerization reveals significant differences in monomer reactivity [15]. The reactivity ratios demonstrate that methyl methacrylate exhibits much higher reactivity than diallyldimethylammonium chloride, with this relationship remaining constant across temperatures between 60°C and 80°C.

Temperature effects on polymerization kinetics demonstrate complex behavior dependent on the presence of other monomers [14] [16]. In lignin-containing systems, higher temperatures generally produce higher conversion rates, contrasting with binary acrylamide-diallyldimethylammonium chloride systems where lower temperatures yield superior overall conversion ratios.

Comprehensive kinetic analysis of aqueous free-radical copolymerization of acrylamide and diallyldimethylammonium chloride using online proton nuclear magnetic resonance spectroscopy enables determination of individual and overall monomer conversions as functions of reaction time [17] [18]. These studies provide reactivity ratios calculated through Mao-Huglin and extended Kelen-Tudos methods, yielding values of approximately 7.0 for acrylamide and 0.12 for diallyldimethylammonium chloride.

The lumped kinetic parameter representing the ratio of propagation rate constant to the square root of termination rate constant increases with increasing acrylamide mole fraction in the initial reaction mixture [17] [18]. This relationship demonstrates the promotional effect of acrylamide on overall polymerization kinetics and explains the enhanced conversion rates observed in copolymerization systems.

Drift in comonomer mixture and copolymer compositions during reaction progress can be accurately predicted using Meyer-Lowry equations combined with experimentally determined reactivity ratios [17] [18]. The excellent agreement between experimental and theoretical values confirms the accuracy of kinetic parameters and validates the terminal model assumptions for this copolymerization system.

Structural characterization of resulting copolymers through nuclear magnetic resonance analysis confirms statistical distribution of monomer units rather than block or alternating arrangements [17] [18]. This random copolymer structure has important implications for analytical behavior and detection strategies, as it influences molecular weight distribution and charge density variations throughout the polymer chain.

Real-time monitoring capabilities of nuclear magnetic resonance techniques enable observation of particle size evolution during polymerization processes [14] [16]. Focused beam reflectance measurement coupled with nuclear magnetic resonance monitoring reveals transformation from coarse particles larger than 300 micrometers to fine particles smaller than 10 micrometers as polymerization progresses, indicating fundamental changes in reaction media characteristics.

Rheological analysis conducted in parallel with nuclear magnetic resonance monitoring provides complementary information regarding network formation and crosslinking behavior [14] [16]. The gradual increase in viscosity observed through oscillation studies confirms the crosslinking of lignin, acrylamide, and diallyldimethylammonium chloride and correlates with conversion data obtained through nuclear magnetic resonance analysis.

Physical Description

Color/Form

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 380 of 600 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 220 of 600 companies with hazard statement code(s):;

H412 (99.55%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

26062-79-3

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).